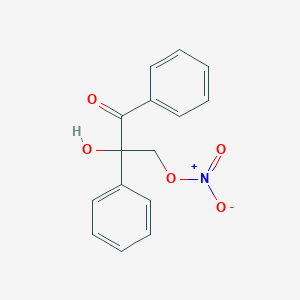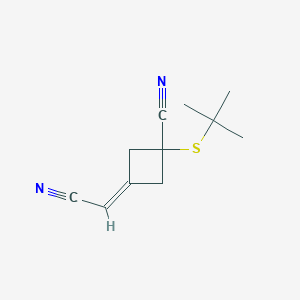
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a tert-butylsulfanyl group and a cyanomethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the tert-Butylsulfanyl Group: This step may involve the reaction of the cyclobutane derivative with tert-butylthiol in the presence of a suitable catalyst.
Introduction of the Cyanomethylidene Group: This can be done through the reaction of the cyclobutane derivative with a cyanomethylidene reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyanomethylidene group can be reduced to an amine or aldehyde.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butylsulfanyl)cyclobutane-1-carbonitrile: Lacks the cyanomethylidene group.
3-(Cyanomethylidene)cyclobutane-1-carbonitrile: Lacks the tert-butylsulfanyl group.
1-(tert-Butylsulfanyl)-3-(methylidene)cyclobutane-1-carbonitrile: Has a methylidene group instead of a cyanomethylidene group.
Uniqueness
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile is unique due to the presence of both the tert-butylsulfanyl and cyanomethylidene groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
110812-12-9 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-3-(cyanomethylidene)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-10(2,3)14-11(8-13)6-9(7-11)4-5-12/h4H,6-7H2,1-3H3 |
InChI-Schlüssel |
GXRFXKBAWNGHHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1(CC(=CC#N)C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




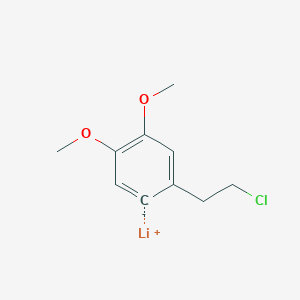

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)

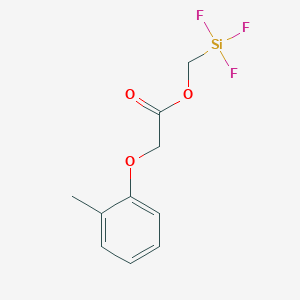
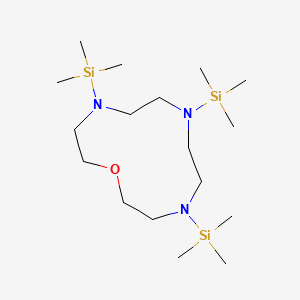
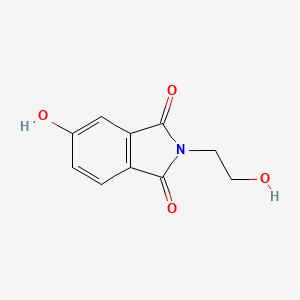


![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
